6-Ethoxyindolin-2-one
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Overview
Description
6-Ethoxyindolin-2-one is a derivative of indolin-2-one, a compound that belongs to the indole family Indoles are prominent in both natural and synthetic products due to their biological and pharmaceutical importance this compound is characterized by an ethoxy group attached to the sixth position of the indolin-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxyindolin-2-one can be achieved through various methods. One common approach involves the Friedel-Crafts cyclization of 2,6-dichlorodiphenylamine with chloroacetyl chloride, followed by the addition of an ethoxy group . The reaction typically requires refluxing the mixture for several hours, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale preparation techniques similar to those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxyindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindoles.
Reduction: Reduction reactions can convert it into different indoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indolin-2-ones and oxindoles, which can be further functionalized for specific applications.
Scientific Research Applications
6-Ethoxyindolin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Ethoxyindolin-2-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as acetylcholine esterase, which is involved in neurotransmission . The compound may also interact with signaling pathways like the Akt, MAPK, and NF-κB pathways, leading to anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Indolin-2-one: The parent compound without the ethoxy group.
3-Hydroxyindolin-2-one: A derivative with a hydroxyl group at the third position.
1-Benzyl-1H-1,2,3-triazole-indolin-2-one: A derivative incorporating a triazole moiety.
Uniqueness
6-Ethoxyindolin-2-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
6-ethoxy-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H11NO2/c1-2-13-8-4-3-7-5-10(12)11-9(7)6-8/h3-4,6H,2,5H2,1H3,(H,11,12) |
InChI Key |
HWFQNLLXUCIWDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(CC(=O)N2)C=C1 |
Origin of Product |
United States |
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